molecular formula C12H13N3O3 B13674689 Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Cat. No.: B13674689
M. Wt: 247.25 g/mol
InChI Key: KUULXNYSTCUJJX-UHFFFAOYSA-N
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Description

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a pyridine-based heterocyclic compound featuring a cyano group at the 6-position and an N-methylacetamido substituent at the 3-position. Its structural complexity, combining electron-withdrawing (cyano) and electron-donating (acetamido) groups, suggests unique reactivity and physicochemical properties, making it a candidate for applications in catalysis, drug design, and supramolecular assembly .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3

InChI Key

KUULXNYSTCUJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Esterification and Amidation Approaches

A primary route to synthesize ethyl esters of pyridine carboxylates involves the use of coupling reagents to facilitate esterification and amidation under mild conditions. One notable method employs the use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate as a coupling reagent, which enables racemization-free esterification and amidation reactions. This reagent is synthesized by chlorination and subsequent coupling steps starting from carboxylic acid precursors and oxyma derivatives, yielding high purity products with good yields (up to 94%) and defined melting points (83–85 °C).

The amidation step to introduce the N-methylacetamido group can be achieved by nucleophilic substitution on activated esters formed during the coupling process. The use of bases such as DIPEA and catalysts like DMAP facilitates the formation of the N-acyl pyridinium salt intermediates, which then undergo nucleophilic attack by amines to yield the corresponding amides with high stereoselectivity.

Multi-Component Reactions for Pyridine Derivatives

An efficient and ecofriendly synthetic route involves multi-component reactions (MCRs) combining cyanoacetohydrazide, ethyl cyanoacetate, and aromatic aldehydes in the presence of a base catalyst such as piperidine, often in aqueous or aqueous-ethanol solvents. This one-pot reaction proceeds via Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization to yield highly functionalized 2-pyridone derivatives, which are structurally related to the target compound.

The advantages of this method include mild reaction conditions (room temperature), use of green solvents, and straightforward purification. Although this method is primarily reported for 2-pyridone derivatives, similar strategies can be adapted for the synthesis of ethyl 6-cyano-3-(N-methylacetamido)pyridine-2-carboxylate by modifying the substituents and reaction partners accordingly.

Functional Group Transformations and Protection Strategies

Protection of amine groups using carbamate protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) is often employed in the synthesis of complex pyridine derivatives to prevent undesired side reactions during multi-step syntheses. Electrochemical oxidation and Brønsted acid-mediated elimination have been used to generate enecarbamates, which serve as versatile intermediates for further functionalization.

Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of coupling reagent Chlorination of trichlorobenzoic acid with thionyl chloride, then reaction with oxyma and DIPEA High yield (52%) of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate coupling agent
2 Esterification and amidation Use of coupling reagent with pyridine carboxylic acid, DMAP, DIPEA, and amine nucleophile Formation of ethyl ester and N-methylacetamido amide with stereoselectivity
3 Multi-component one-pot reaction Cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, piperidine catalyst, water/ethanol solvent Efficient synthesis of functionalized pyridone derivatives; adaptable for target compound
4 Protection and functionalization Boc or Cbz protection of amines, electrochemical oxidation, acid-mediated elimination Enables selective amidation and further functionalization

Research Findings and Analysis

  • The use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate as a coupling reagent is a robust method offering high yields and stereoselectivity in esterification and amidation reactions relevant to the target compound.

  • Multi-component reactions provide an environmentally friendly and efficient alternative, especially for constructing the pyridine ring system with cyano and amido substituents, using mild conditions and green solvents.

  • Protection strategies using carbamate groups are critical for controlling reaction pathways and improving the overall synthetic efficiency when preparing complex pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is compared to structurally related pyridine and pyrrolopyridine derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Yield (%) Melting Point (°C) Key Structural/Functional Differences Safety Considerations References
This compound 6-CN, 3-(N-methylacetamido) N/A* N/A* Polar cyano and acetamido groups enhance solubility and hydrogen-bonding potential. Toxicity unstudied; handle with caution. [Hypothetical]
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) 5-Cl 60 N/A Chlorine substituent increases lipophilicity; fused pyrrolopyridine core reduces conformational flexibility. Limited safety data; presumed hazardous due to Cl.
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) 5-OCH₃ 85 N/A Methoxy group improves electron density; higher yield suggests synthetic efficiency. No specific hazards reported.
2-(9-Anthryl)-N-(tert-butyl)-2-(N-methylacetamido)acetamide (5f) Anthryl, tert-butyl 57 260–262 Bulky anthryl group increases melting point; tert-butyl enhances steric hindrance. High thermal stability; no toxicity data.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thienopyridine core, Boc-protected amine N/A N/A Sulfur-containing heterocycle alters electronic properties; Boc group aids in stability. Classified as laboratory chemical; hazards unspecified.

*Data unavailable in provided evidence.

Key Observations from Comparison

Synthetic Efficiency: Methoxy-substituted pyrrolopyridine (9c) achieves an 85% yield via hydrogenation over Pd/C , suggesting that electron-donating groups (e.g., OCH₃) improve reaction efficiency compared to chloro derivatives (60% yield for 9b). The cyano group in the target compound may require specialized conditions (e.g., nitrile introduction via nucleophilic substitution or cyanation), which could impact yield.

Structural Influence on Properties: The anthryl derivative (5f) exhibits a high melting point (260–262°C) due to strong π-π stacking and rigid anthracene moiety . In contrast, the target compound’s cyano group likely reduces melting point by introducing polarity without significant steric bulk.

Conformational Dynamics :

  • Amide-containing pyridines (e.g., intermediates in ) display multiple conformations observable via NMR, influenced by substituents. The N-methylacetamido group in the target compound may similarly induce conformational flexibility, affecting solubility and intermolecular interactions.

Safety and Toxicity: Limited toxicological data exist for related compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ).

Research Implications and Gaps

  • Physicochemical Profiling : Experimental determination of melting point, solubility, and stability is critical for applications in drug delivery or materials science.
  • Safety Assessments : Comprehensive toxicological studies are urgently needed, given structural similarities to compounds with underexplored hazards .

Biological Activity

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Cyano group : A nitrile functional group that enhances reactivity.
  • N-methylacetamido group : An amide linkage that contributes to biological activity.

Antibacterial Activity

Recent studies indicate that this compound exhibits notable antibacterial properties. It has been investigated for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound may interact with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth and survival. For instance, it has been suggested that it may inhibit specific enzymes involved in cell wall synthesis or protein production .

Antifungal Activity

In addition to antibacterial effects, this compound has also shown potential as an antifungal agent. Its efficacy against fungal pathogens makes it a candidate for further development in antifungal therapies.

  • Research Findings : Laboratory studies have demonstrated that this compound can inhibit the growth of several fungal species, suggesting a broad spectrum of activity .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialE. coli, Staphylococcus aureusInhibition of growth
AntifungalCandida albicans, Aspergillus spp.Inhibition of spore germination

Research Insights

A study published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of derivatives similar to this compound. The findings indicated that modifications to the structure could enhance antibacterial and antifungal activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes crucial for bacterial and fungal metabolism.
  • Disruption of Cellular Processes : Interfering with nucleic acid synthesis or protein function.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate?

The synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Substitution reactions under alkaline conditions to introduce the cyano group at the 6-position of pyridine. For example, using a nitrile source (e.g., KCN or CuCN) in polar aprotic solvents like DMF .
  • Step 2 : Functionalization at the 3-position via N-methylacetamido group introduction. This may involve condensation with N-methylacetamide using coupling agents (e.g., DCC or EDC) under inert atmospheres .
  • Step 3 : Final esterification at the 2-position using ethyl chloroformate or ethanol under acidic catalysis . Key challenges include optimizing reaction temperatures (40–80°C) and avoiding hydrolysis of the cyano group during purification.

Q. How can the structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • X-ray crystallography : For definitive 3D structure determination. SHELX software (e.g., SHELXL) is widely employed for small-molecule refinement, especially for resolving bond angles and torsional conformations .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing between N-methylacetamido and ester groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities . Monitor purity via HPLC (>95% by area normalization) and TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be resolved?

Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values) may arise from:

  • Compound stability : Degradation under assay conditions (e.g., pH or temperature). Perform stability studies using LC-MS to track decomposition .
  • Assay interference : The cyano group may quench fluorescence-based readouts. Validate results with orthogonal assays (e.g., radiometric or colorimetric methods) .
  • Batch variability : Ensure consistent purity (>98%) via rigorous QC protocols .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) can enhance substitution efficiency at the 6-position .
  • Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 12 hours to 2 hours at 100°C) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Cyano group replacement : Substituting with halogens (e.g., Br) reduces electrophilicity but may improve metabolic stability .
  • N-methylacetamido vs. acetamide : Methylation enhances lipophilicity, potentially increasing membrane permeability in cellular assays .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (via hydrolysis) alters solubility and target binding .

Q. What computational methods support the design of derivatives?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the cyano group and catalytic residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substitution patterns that enhance reactivity .

Methodological Notes

  • Contradiction analysis : When spectroscopic data conflicts (e.g., NMR vs. X-ray), cross-validate with alternative techniques like NOESY for stereochemical confirmation .
  • Safety protocols : Handle cyano-containing compounds in fume hoods due to potential toxicity. Refer to SDS guidelines for proper storage (e.g., inert atmosphere, -20°C) .

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